molecular formula C26H25N3O3S B2932712 N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide CAS No. 865657-44-9

N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide

Cat. No.: B2932712
CAS No.: 865657-44-9
M. Wt: 459.56
InChI Key: IMGZMRJJGDNWCY-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a fused imidazole-thioether scaffold. The compound incorporates a 3,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 3-methylphenyl substituent on the imidazole ring. The thioether linkage and imidazole core may contribute to its stability and binding affinity, while the methyl and methoxy substituents modulate electronic and steric properties .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-17-8-7-11-19(14-17)25-28-24(18-9-5-4-6-10-18)26(29-25)33-16-23(30)27-20-12-13-21(31-2)22(15-20)32-3/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGZMRJJGDNWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfanyl group and the acetamide linkage. Common reagents used in these reactions include imidazole, thiols, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The closest structural analogue is N-(3,4-dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide (reported in ), which replaces the 3-methylphenyl group with a 3-methoxyphenyl moiety. This substitution alters the electronic profile and steric bulk at the imidazole C2 position, significantly impacting physicochemical and biological properties.

Electronic and Steric Effects

Property Target Compound (3-methylphenyl) Analogous Compound (3-methoxyphenyl)
C2 Substituent Methyl (-CH₃) Methoxy (-OCH₃)
Electron Effect Weakly electron-donating Strongly electron-donating (resonance)
Polarity Lower (logP ~3.5 predicted) Higher (logP ~2.8 predicted)
Steric Bulk (van der Waals volume) 23 ų 28 ų

Conversely, the methyl group in the target compound may improve lipid membrane permeability due to reduced polarity.

Biological Activity

N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Dimethoxyphenyl group : Contributes to lipophilicity and potential interactions with biological targets.
  • Imidazole ring : Known for its role in various biological activities, including enzyme inhibition.
  • Sulfanyl acetamide moiety : May enhance the compound's reactivity and biological interactions.

The molecular formula is C26H25N5O3SC_{26}H_{25}N_5O_3S with a molecular weight of approximately 487.585 g/mol.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of related compounds containing imidazole and phenyl groups. For instance, Jain et al. synthesized derivatives of imidazole and tested them against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited promising antibacterial activity, suggesting that similar structural features in this compound could confer antimicrobial properties .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundPathogen TestedZone of Inhibition (mm)Reference
1aS. aureus15Jain et al.
1bE. coli18Jain et al.

Anticancer Activity

The anticancer properties of compounds with similar structures have been extensively studied. The imidazole ring is often associated with cytotoxic effects against various cancer cell lines. For example, compounds featuring the imidazole scaffold have demonstrated significant activity against A-431 and Jurkat cell lines, with IC50 values indicating potent cytotoxicity .

Table 2: Cytotoxicity of Related Compounds

Compound IDCell Line TestedIC50 (µg/mL)Reference
9A-4311.61 ± 1.92MDPI
10Jurkat1.98 ± 1.22MDPI

Molecular dynamics simulations have shown that these compounds interact with proteins primarily through hydrophobic contacts, which may enhance their anticancer efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of various imidazole-containing compounds for their therapeutic potential. These studies highlighted the importance of structural modifications in enhancing biological activity. For instance, substituents on the phenyl ring were found to significantly impact both antimicrobial and anticancer efficacy .

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